molecular formula C10H15BN2O2 B581813 (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1315351-02-0

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid

Cat. No. B581813
CAS RN: 1315351-02-0
M. Wt: 206.052
InChI Key: DZSSGUPQPUAIGJ-UHFFFAOYSA-N
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Description

“(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is a type of boronic acid that has been used as a key starting material for the formation of pyridyl boronic ester . It is a highly valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is represented by the empirical formula C16H25BN2O2 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Chemical Reactions Analysis

Pinacol boronic esters, such as “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid”, can undergo various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported to be utilized in a radical approach . They can also be used as reactants to synthesize aromatic copolyamides .


Physical And Chemical Properties Analysis

The molecular weight of “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is 288.19 . More detailed physical and chemical properties are not available from the current information.

Scientific Research Applications

1. Antiosteoclast and Osteoblast Activity

A study explored the synthesis and activity of a new family of boronates, which showed moderate to high antiosteoclast and osteoblast activity. This is relevant for bone health and disorders related to bone density and strength (G. S. Reddy et al., 2012).

2. Potential in Neurotransmission and Hemostatic Activity

Research on pyridine substituted amino acids and their derivatives, which include compounds similar to (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid, indicates their significance in neurotransmission and hemostatic activity. This suggests potential applications in treating nervous system disorders (S. Shilin et al., 2019).

3. Synthesis of Pyrrole-Pyridine-Based Ligands

A study synthesized pyrrole-pyridine-based ligands using an in-situ generated boronic acid for the Suzuki coupling. This has implications for the development of new ligands in chemistry and biochemistry (M. Böttger et al., 2012).

4. Synthesis of Functionalized Pyridyl Piperazine Derivatives

A synthetic strategy was developed for pyridyl piperazine derivatives, which are relevant in the creation of diverse chemical libraries. This could be useful in drug discovery and molecular synthesis (S. Tabassum et al., 2017).

5. Synthesis of Dihydropyridine Boronic Esters

Research on the synthesis of dihydropyridine boronic esters shows potential in accessing various valuable pyridine, dihydropyridine, and piperidine products. This could have applications in synthesizing complex molecules in organic chemistry (S. Panda et al., 2016).

Safety and Hazards

“(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-piperidin-1-ylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6,14-15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSSGUPQPUAIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671261
Record name [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid

CAS RN

1315351-02-0
Record name [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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